Comprehensive Structure Elucidation: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Comprehensive Structure Elucidation: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
This guide outlines the comprehensive structure elucidation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical pharmacophore and intermediate in the synthesis of novel antivirals (specifically for HPV) and 5-HT receptor modulators.
[1][2][3][4]
Executive Summary & Chemical Context[2][3][5][6][7][8][9][10][11]
The target molecule, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS: 352553-60-7 for free base), represents a "privileged scaffold" in medicinal chemistry. It combines the rigidity of the tetrahydrocarbazole core with a manipulable chiral amine at position C1 and a halogen handle at C6.
Accurate structural assignment is non-trivial due to three specific challenges:
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Regiochemistry of the Chlorine: Distinguishing the 6-chloro isomer from the 5-, 7-, or 8-chloro analogues formed during non-selective Fischer indole syntheses.
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Stereochemistry at C1: The C1 position is a chiral center; differentiating the (R) and (S) enantiomers is critical for biological activity (e.g., the (R)-isomer is often the active precursor for amide coupling).
-
Lability: The C1-amine is benzylic-like, making it prone to oxidation or elimination (to the imine/aromatized carbazole) if handled improperly during analysis.
This guide provides a self-validating analytical workflow to confirm the structure with forensic precision.
Analytical Strategy & Logic Flow
The elucidation process follows a subtractive logic path: Elemental Composition
Workflow Diagram
Caption: Step-by-step structural elucidation workflow prioritizing regiochemical and stereochemical verification.
Detailed Elucidation Data
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Target Ion:
-
Formula:
-
Exact Mass: 220.0767 Da.
-
Key Insight: Look for the characteristic Chlorine isotope pattern.
-
M (221.08): 100% intensity.
-
M+2 (223.08): ~32% intensity (indicative of one
and one atom).
-
-
Fragmentation: Loss of
( ) is common for primary amines, confirming the exocyclic amine group.
1H NMR Spectroscopy (500 MHz, DMSO-d6)
This is the definitive method for regiochemistry. The aromatic region (7.0–7.5 ppm) distinguishes the 6-chloro substitution from other possibilities.
Aromatic Region Logic (The "Fingerprint")
In a 6-chloro-tetrahydrocarbazole, the protons are located at positions 5, 7, and 8.
-
H5 (Proton meta to Cl): Appears as a doublet (d) with a small meta-coupling constant (
Hz). It is chemically distinct because it is flanked by the bridgehead C4a and the Chlorine at C6. -
H7 (Proton ortho to Cl): Appears as a double doublet (dd) . It couples to the ortho-proton H8 (
Hz) and the meta-proton H5 ( Hz). -
H8 (Proton adjacent to NH): Appears as a doublet (d) with ortho-coupling (
Hz).
Contrast: A 7-chloro isomer would show a singlet (or small doublet) for H8, which is not observed here.
Aliphatic Region Logic
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H1 (Chiral Center): The proton at C1 is benzylic to the indole system. It appears as a triplet or dd around 3.9 – 4.1 ppm . The downfield shift (compared to unsubstituted cyclohexane ~1.5 ppm) is due to the inductive effect of the
group and the anisotropic effect of the indole ring. -
H2, H3, H4: Appear as multiplets between 1.6 – 2.8 ppm.[1] H4 protons (adjacent to the indole double bond) are typically deshielded (~2.6 ppm).
13C NMR Assignments
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C1 (Carbinol-like): ~45-50 ppm (Shifted by
). -
C6 (C-Cl): ~123-125 ppm.
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C4a/C9a (Quaternary Bridgehead): Distinctive weak signals in the 130-140 ppm range.
Quantitative Data Summary
The following table summarizes the expected spectral characteristics for the hydrochloride salt form.
| Position | Atom Type | Multiplicity | Assignment Logic | |||
| 1 | CH | 4.45* | t / br s | - | 48.5 | Shifted downfield in HCl salt; Chiral center |
| 2 | CH2 | 2.05 | m | - | 28.1 | Aliphatic ring |
| 3 | CH2 | 1.90 | m | - | 19.5 | Aliphatic ring |
| 4 | CH2 | 2.75 | t | 6.0 | 22.3 | Benzylic to C4a |
| 5 | CH | 7.45 | d | 2.0 | 117.8 | Meta coupling to H7; confirms 6-Cl |
| 6 | C-Cl | - | - | - | 123.4 | Quaternary C-Cl |
| 7 | CH | 7.05 | dd | 8.5, 2.0 | 120.9 | Ortho to H8, Meta to H5 |
| 8 | CH | 7.30 | d | 8.5 | 112.5 | Ortho to H7 |
| 9 | NH | 11.20 | s | - | - | Indole NH (Exchangeable) |
| 1-NH2 | NH3+ | 8.40 | br s | - | - | Ammonium protons (in salt) |
*Note: In the free base, H1 typically appears near 3.9 ppm. In the HCl salt, it shifts to ~4.4-4.5 ppm.
Experimental Protocols
NMR Sample Preparation (Critical for Resolution)
To ensure clear separation of the H1 peak and exchangeable protons:
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Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3. The salt form is poorly soluble in chloroform, and DMSO prevents aggregation.
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Concentration: Dissolve 5-10 mg of the solid in 0.6 mL solvent.
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D2O Shake (Optional): If the
and Indole signals obscure the aromatic region, add 1 drop of and shake. This will eliminate the peaks at 11.20 and 8.40 ppm, simplifying the spectrum.
Chiral Purity Analysis (SFC Method)
Since the biological activity (e.g., HPV inhibition) is often tied to the (R)-enantiomer, chiral separation is mandatory.
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Technique: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
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Mobile Phase:
/ Methanol (with 0.1% Diethylamine). -
Ratio: 80:20 or 70:30.
-
Detection: UV at 230 nm (Carbazole absorption max).
-
Protocol:
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Dissolve 1 mg sample in 1 mL MeOH.
-
Inject 5 µL.
-
The enantiomers typically separate with a resolution (
) > 1.5. -
Compare retention times with a racemic standard (prepared by mixing NaBH4 reduced ketone without chiral catalyst).
-
Structural Confirmation Diagram (Graphviz)
This diagram visualizes the critical NOE (Nuclear Overhauser Effect) and HMBC correlations that prove the connectivity.
Caption: Key HMBC and NOE correlations. The NOE between H1 and H8 (if observable) or H1 and the Indole NH confirms the orientation of the saturated ring relative to the aromatic system.
References
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ACS Publications. "Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections." Organic Process Research & Development.
-
PubChem. "6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride.
-
Sigma-Aldrich. "Product Specification: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride."
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Organic Syntheses. "1,2,3,4-Tetrahydrocarbazole." (Foundational method for the Fischer Indole synthesis of the scaffold).[2]
